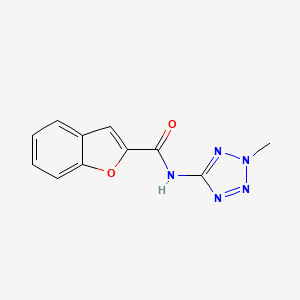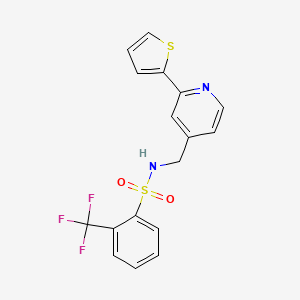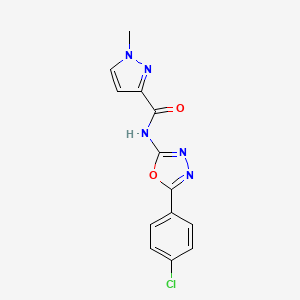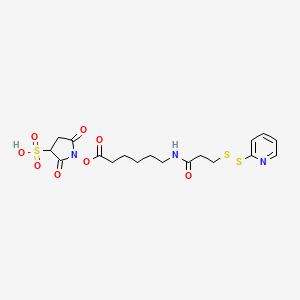
2-(Piperidin-3-yl)pyrimidine dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-(Piperidin-3-yl)pyrimidine dihydrochloride” is a chemical compound that contains a piperidine ring, which is a six-membered heterocyclic system with one nitrogen atom and five carbon atoms . Piperidine derivatives are key components in the synthesis of various pharmaceuticals and have been utilized in different therapeutic applications .
Synthesis Analysis
The synthesis of piperidine derivatives has been a subject of interest in modern organic chemistry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task . The method proposed combines three reactions in one step: the removal of the metalation group, dehydroxylation, and pyridine reduction .Molecular Structure Analysis
The molecular structure of “this compound” includes a piperidine moiety, which is a six-membered heterocyclic ring that includes one nitrogen atom and five carbon atoms in the sp3-hybridized state .Chemical Reactions Analysis
Piperidine derivatives undergo various intra- and intermolecular reactions leading to the formation of various piperidine derivatives . It’s worth noting that the reaction leads to 2-oxo-1,2,3,4-tetrahydropyridine if the amide group in 2-cyanoacetamides possesses either an alkyl or hydrogen substituent instead of aryl .科学的研究の応用
Corrosion Inhibition
A study investigated the adsorption and corrosion inhibition properties of three piperidine derivatives, including 2-(Piperidin-3-yl)pyrimidine dihydrochloride, on iron corrosion. Quantum chemical calculations and molecular dynamics simulations were performed to understand their efficacy. It was found that these derivatives exhibit significant corrosion inhibition due to their strong adsorption behaviors on iron surfaces, suggesting their potential application in corrosion prevention of metals (Kaya et al., 2016).
Antimicrobial Activity
Another research focused on synthesizing 2-piperidinomethylamino-4-(7-H/substituted coumarin-3-yl)-6-chlorosubstituted phenyl pyrimidines to evaluate their antimicrobial properties. The compounds displayed significant antibacterial and antifungal activities, highlighting the chemical framework's potential in developing new antimicrobial agents (Imran et al., 2016).
Synthesis Methodologies
Studies have also developed new methodologies for synthesizing piperidine-related compounds, including this compound. These methods aim to enhance the efficiency and yield of chemical reactions, providing a valuable approach for preparing such compounds in medicinal chemistry and drug development contexts (Smaliy et al., 2011).
Drug Development
In the realm of drug development, this compound and its derivatives have been investigated for their pharmacological potential. One study synthesized novel sigma-1 receptor antagonists based on the pyrimidine scaffold, showing significant promise in treating neuropathic pain due to their high binding affinity and selectivity (Lan et al., 2014).
Molecular Interactions
Research on the structural aspects of this compound-related compounds includes studying their molecular interactions, such as hydrogen bonding and C-H...π interactions. These studies contribute to a deeper understanding of the compound's chemical behavior and its potential applications in various scientific fields (Cetina et al., 2005).
作用機序
Target of Action
Piperidine derivatives, which include this compound, are known to play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Mode of Action
It’s worth noting that piperidine derivatives have been found to exhibit a wide range of biological activities . The reactant undergoes a series of successive protonations, and the product configuration is determined by the stereoselective enamine protonation .
Biochemical Pathways
Piperidine derivatives are known to be involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives .
Result of Action
Piperidine derivatives have been found to exhibit a wide range of biological activities .
将来の方向性
Piperidine derivatives, including “2-(Piperidin-3-yl)pyrimidine dihydrochloride”, continue to be a focus of research due to their significant role in the pharmaceutical industry . Future research will likely continue to explore the synthesis, properties, and therapeutic applications of these compounds .
特性
IUPAC Name |
2-piperidin-3-ylpyrimidine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3.2ClH/c1-3-8(7-10-4-1)9-11-5-2-6-12-9;;/h2,5-6,8,10H,1,3-4,7H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODIJFFYNUGBLFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C2=NC=CC=N2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15Cl2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-8-morpholino-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one](/img/structure/B2986963.png)
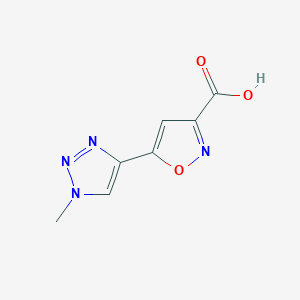
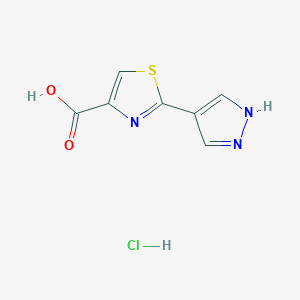
![2-[6-amino-1-(4-chlorophenyl)-4-oxopyrimidin-2-yl]sulfanyl-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B2986970.png)
![(E)-4-[Hex-5-ynyl(methyl)amino]but-2-enamide](/img/structure/B2986971.png)
![1-[Bromo(difluoro)methyl]sulfonyl-4-fluorobenzene](/img/structure/B2986972.png)
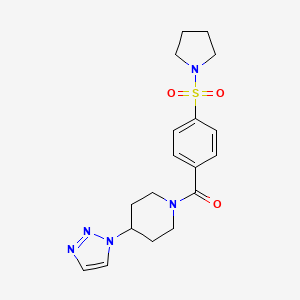

![3-(3-Methoxyphenyl)-2-(pyridin-3-ylmethylsulfanyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2986977.png)
